molecular formula C22H16OS2 B14351653 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene] CAS No. 91620-73-4

4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]

Cat. No.: B14351653
CAS No.: 91620-73-4
M. Wt: 360.5 g/mol
InChI Key: HYEMGGGIIJWELX-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a phenyl group and a methylsulfanyl group in its structure adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be achieved through various synthetic routes. One common method involves the use of a Friedel-Crafts reaction, where a phenyl group is introduced to the xanthene core. The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylsulfanyl donor. Industrial production methods often involve the use of catalysts such as palladium or copper to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The phenyl group can undergo reduction reactions to form various hydrogenated derivatives.

    Substitution: The spiro linkage allows for substitution reactions where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and hydrogenated derivatives.

Scientific Research Applications

4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] involves its interaction with specific molecular targets. The phenyl group allows for π-π interactions with aromatic amino acids in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be compared with other spiro compounds such as spiro[cyclohexane-1,9’-xanthene] and spiro[fluorene-9,9’-xanthene]. While these compounds share the spiro linkage, the presence of the methylsulfanyl and phenyl groups in 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] provides it with unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

91620-73-4

Molecular Formula

C22H16OS2

Molecular Weight

360.5 g/mol

IUPAC Name

4-methylsulfanyl-3-phenylspiro[thiete-2,9'-xanthene]

InChI

InChI=1S/C22H16OS2/c1-24-21-20(15-9-3-2-4-10-15)22(25-21)16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)22/h2-14H,1H3

InChI Key

HYEMGGGIIJWELX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2(S1)C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5

Origin of Product

United States

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